4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Overview

Description

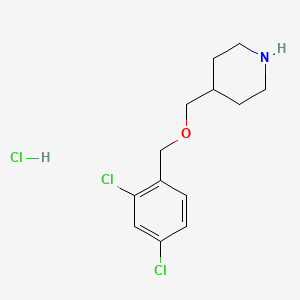

The compound is a piperidine derivative with a 2,4-dichlorobenzyloxymethyl group attached to it. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). The 2,4-dichlorobenzyloxymethyl group suggests the presence of a benzene ring with two chlorine atoms at the 2nd and 4th positions, and a benzyloxymethyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of both piperidine and the 2,4-dichlorobenzyloxymethyl group. The piperidine ring is a saturated cycle, which means it would likely show a lack of absorption in the UV-visible region, but strong absorption in the IR region due to the N-H bond. The 2,4-dichlorobenzyloxymethyl group would contribute to the overall polarity of the molecule .Chemical Reactions Analysis

As a piperidine derivative, this compound might be expected to undergo reactions typical of amines, such as acid-base reactions, alkylation, and acylation. The 2,4-dichlorobenzyloxymethyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its piperidine and 2,4-dichlorobenzyloxymethyl components. It would likely be a solid at room temperature, with a melting point and boiling point higher than that of piperidine due to the increased molecular weight. The presence of the chlorine atoms and the benzene ring would likely make it relatively non-polar, and therefore poorly soluble in water .Scientific Research Applications

Piperidine Derivatives in Scientific Research

Piperidine Alkaloids and Pharmacology : Piperidine alkaloids from Pinus and related genera have shown significant medicinal importance. Research suggests that these compounds, including those structurally related to piperidine, hold potential for various clinical applications due to their diverse pharmacological properties (Singh et al., 2021).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors : Piperidine derivatives have been explored as DPP IV inhibitors, which are significant in treating type 2 diabetes mellitus. The structural features of piperidine incorporated into these inhibitors have shown promise in enhancing the therapeutic profile of DPP IV inhibitors (Mendieta et al., 2011).

Anxiolytic-like Activity : Novel N-cycloalkyl-N-benzoylpiperazine derivatives have been studied for their anxiolytic-like activity, indicating the potential of piperidine derivatives in developing new anxiolytic drugs. This highlights the diversity in the pharmacological effects of piperidine derivatives (Strub et al., 2016).

Lurasidone in Psychotic and Mood Disorders : Lurasidone, a benzisothiazole second-generation antipsychotic drug, showcases the utility of piperidine derivatives in treating psychotic and mood disorders. Its efficacy and safety profile in schizophrenia and bipolar depression underline the therapeutic potential of such compounds (Pompili et al., 2018).

Future Directions

The potential applications of this compound would depend on its biological activity. Piperidine derivatives are a focus of research in medicinal chemistry due to their prevalence in bioactive compounds, so it’s possible that this compound could have interesting biological properties worth exploring .

properties

IUPAC Name |

4-[(2,4-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.ClH/c14-12-2-1-11(13(15)7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCBKNKIVAXAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397540.png)

![4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397541.png)

![2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397542.png)

![2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397544.png)

![2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397547.png)

![3-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397549.png)

![2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397550.png)

![3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397551.png)

![3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397552.png)

![3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397554.png)

![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397558.png)

![4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397560.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397561.png)

![3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397563.png)